

Flupoxam: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flupoxam*

Cat. No.: *B040937*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupoxam, a selective herbicide developed by Monsanto in 1989, is a potent inhibitor of cellulose biosynthesis in broad-leaved weeds.^[1] This technical guide provides a comprehensive overview of the discovery, proposed chemical synthesis, mechanism of action, and biological activity of **Flupoxam**. While specific details of its commercial synthesis are not publicly available, a plausible synthetic pathway is outlined based on established chemical principles. This document summarizes key quantitative data and provides detailed, albeit hypothetical, experimental protocols for researchers investigating cellulose biosynthesis inhibition.

Discovery and History

Flupoxam (also known as MON 18500) was introduced by Monsanto in 1989 for the post-emergence control of a variety of broad-leaved weeds in cereal crops.^[1] It belongs to the triazole amide class of herbicides.^[1]

Chemical and Physical Properties

Flupoxam is a solid with a melting point range of 144-148 °C. A summary of its key chemical and physical properties is presented in Table 1.

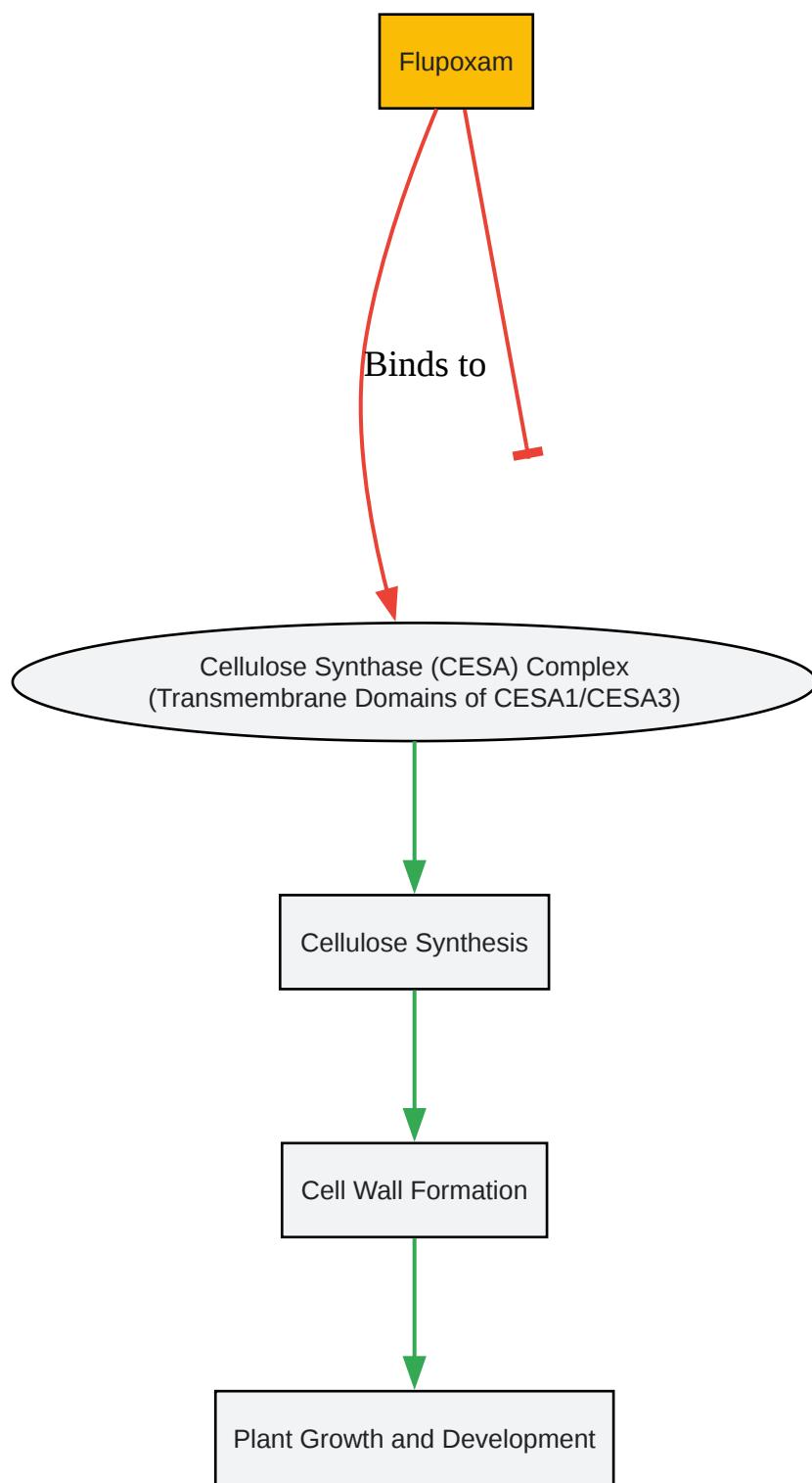
Table 1: Chemical and Physical Properties of **Flupoxam**

Property	Value
IUPAC Name	1-{4-chloro-3-[(2,2,3,3,3-pentafluoropropoxy)methyl]phenyl}-5-phenyl-1H-1,2,4-triazole-3-carboxamide
CAS Number	119126-15-7
Molecular Formula	C ₁₉ H ₁₄ ClF ₅ N ₄ O ₂
Molecular Weight	460.79 g/mol
Physical State	Solid
Melting Point	144 - 148 °C

Source: Generic Chemical Databases[1]

Chemical Synthesis Pathway

While the precise, patented synthesis pathway for **Flupoxam** is not readily available in the public domain, a proposed multi-step synthesis can be postulated based on the synthesis of similar triazole carboxamide compounds and the mention of substituted benzoxazinone intermediates in some literature.[2] The following diagram illustrates a logical synthetic route.


[Click to download full resolution via product page](#)

Caption: Proposed chemical synthesis pathway for **Flupoxam**.

Mechanism of Action and Signaling Pathways

Flupoxam's primary mode of action is the inhibition of cellulose biosynthesis in plants.^[1] It is classified as a Herbicide Resistance Action Committee (HRAC) Group L and a Weed Science Society of America (WSSA) Group 29 herbicide.^[1] The specific molecular target is believed to be the cellulose synthase (CESA) enzyme complex, which is responsible for polymerizing glucose into cellulose chains, a fundamental component of the plant cell wall.^[1]

Research on the model plant *Arabidopsis thaliana* has demonstrated that mutations within the transmembrane domains of CESA proteins, particularly CESA1 and CESA3, can confer resistance to **Flupoxam**.^[3] This indicates that **Flupoxam** likely binds to these regions, disrupting the function of the CESA complex and halting cell wall construction, which ultimately leads to plant death.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Flupoxam**'s inhibitory action.

Biological Activity and Efficacy

Flupoxam is effective against a range of broad-leaved weeds. Studies have demonstrated its efficacy, particularly when used in combination with other herbicides.

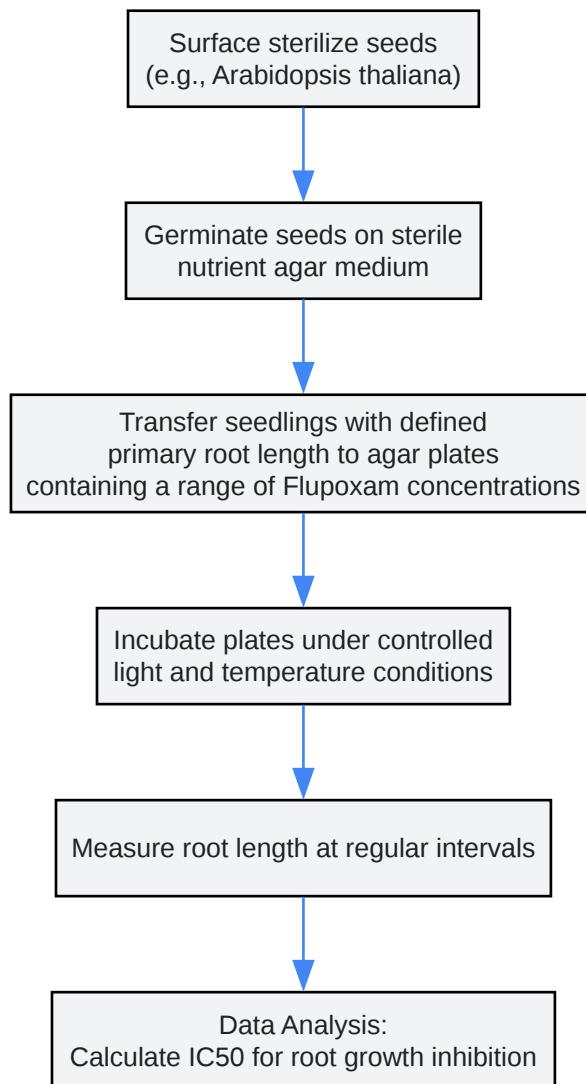
Table 2: Efficacy of **Flupoxam** + Isoproturon on Weed Control in Winter Wheat (1991-1993)

Region	Treatment Dose (g/ha)	Weed Control (%) - <i>Apera spica-venti</i>	Weed Control (%) - Broad-leaved weeds
Poznan	120 (Flupoxam) + 1200 (IPU)	95.2	93.5
Poznan	180 (Flupoxam) + 1800 (IPU)	97.8	96.3
Poznan	240 (Flupoxam) + 2400 (IPU)	98.5	98.1
Wroclaw	120 (Flupoxam) + 1200 (IPU)	93.1	91.7
Wroclaw	180 (Flupoxam) + 1800 (IPU)	95.6	94.2
Wroclaw	240 (Flupoxam) + 2400 (IPU)	97.3	96.8

Source: Study conducted in Poland from 1991 to 1993.[\[1\]](#)

Table 3: Quantitative Biological Activity of **Flupoxam** and Related Compounds

Compound	Organism/System	Assay	Concentration	% Inhibition of Cellulose Synthesis	IC ₅₀
Flupoxam	Phaseolus vulgaris (callus)	Root Growth Inhibition	-	-	6 nM
Flupoxam	Watercress seedlings	Root Elongation Inhibition	1 μM	-	-
Fluopipamine	Arabidopsis thaliana	[¹⁴ C]glucose incorporation	20 μM	~70%	0.780 μM


Sources:[4][5][6]

Experimental Protocols

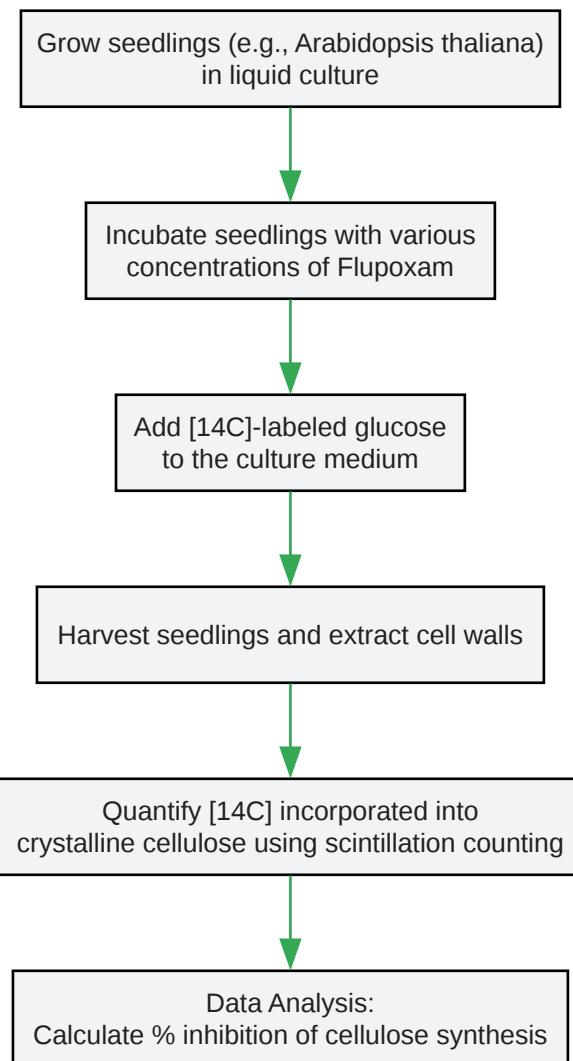
Detailed experimental protocols for pivotal studies on **Flupoxam** are not widely available. The following are hypothetical protocols based on common methodologies for assessing herbicides that inhibit cellulose synthesis.

Root Growth Inhibition Assay

This assay evaluates the effect of **Flupoxam** on the primary root growth of seedlings.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a root growth inhibition assay.


Methodology:

- Plant Material: *Arabidopsis thaliana* or watercress (*Nasturtium officinale*) seeds are surface-sterilized.^[1]
- Germination: Seeds are germinated on a sterile nutrient agar medium.^[1]
- Treatment: Seedlings with primary roots of a defined length are transferred to new agar plates containing a range of **Flupoxam** concentrations (e.g., from 1 nM to 10 µM).^[1]

- Incubation: Plates are incubated under controlled light and temperature conditions.[1]
- Data Collection: Root length is measured at regular intervals (e.g., every 24 hours for 5 days).[1]
- Data Analysis: The percentage of root growth inhibition is calculated relative to untreated controls. The IC_{50} value (the concentration of **Flupoxam** that inhibits root growth by 50%) is determined by plotting the inhibition data against the log of the **Flupoxam** concentration and fitting to a dose-response curve.

Cellulose Biosynthesis Inhibition Assay ($[^{14}C]$ glucose Incorporation)

This assay directly measures the effect of **Flupoxam** on the synthesis of new cellulose by quantifying the incorporation of radiolabeled glucose.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a cellulose biosynthesis inhibition assay.

Methodology:

- Plant Material: *Arabidopsis thaliana* seedlings are grown in liquid culture.[\[1\]](#)
- Treatment: Seedlings are treated with a range of **Flupoxam** concentrations for a defined period (e.g., 2 hours).
- Radiolabeling: ¹⁴C-labeled glucose is added to the liquid medium, and the seedlings are incubated for a further period to allow for incorporation into newly synthesized cellulose.[\[1\]](#)

- Cell Wall Extraction: After incubation, the plant material is harvested, and the cell walls are extracted using a series of solvent washes.[1]
- Cellulose Quantification: The amount of ^{14}C incorporated into crystalline cellulose is quantified using scintillation counting after digesting other cell wall components with specific enzymes or acid hydrolysis.[1][7]
- Data Analysis: The inhibition of cellulose synthesis is calculated by comparing the ^{14}C incorporation in **Flupoxam**-treated samples to untreated controls. IC_{50} values can be determined from a dose-response curve.[1]

Conclusion

Flupoxam is a selective herbicide that effectively controls broad-leaved weeds by inhibiting cellulose biosynthesis. While its commercial synthesis pathway is proprietary, this guide provides a comprehensive overview of its discovery, a plausible synthetic route, its mechanism of action targeting the CESA complex, and its biological efficacy. The provided experimental protocols offer a foundation for researchers investigating cellulose biosynthesis and the effects of inhibitors like **Flupoxam**. Further research into the precise binding site of **Flupoxam** on the CESA complex could aid in the development of new, more potent herbicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Fluopipamine, a Putative Cellulose Synthase 1 Antagonist within *Arabidopsis* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]

- 6. Flupoxam Induces Classic Club Root Morphology but Is Not a Mitotic Disrupter Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [agris.fao.org]
- To cite this document: BenchChem. [Flupoxam: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040937#flupoxam-discovery-and-chemical-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com